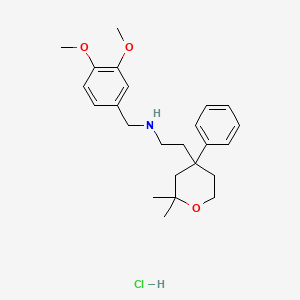![molecular formula C20H12N4O4S2 B5170161 N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)
N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine, commonly known as TNMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TNMD is a member of the Schiff base family of compounds and has been shown to possess a range of interesting biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of TNMD is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This, in turn, leads to a range of biological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TNMD has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TNMD has also been shown to possess antioxidant activity, which may help to protect against oxidative damage in the body. Additionally, TNMD has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TNMD for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, TNMD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the main limitations of TNMD is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on TNMD. One area of interest is the development of new drugs based on TNMD, which may possess improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of TNMD, which may help to identify new therapeutic targets. Finally, there is also interest in exploring the potential applications of TNMD in other areas, such as agriculture and environmental science.
Synthesemethoden
The synthesis of TNMD is a multistep process that involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 1,5-naphthalenediamine in the presence of a suitable catalyst. The resulting product is then purified through a series of recrystallization steps to yield TNMD in its pure form.
Wissenschaftliche Forschungsanwendungen
TNMD has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activity. TNMD has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-[5-[(5-nitrothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S2/c25-23(26)19-9-7-13(29-19)11-21-17-5-1-3-15-16(17)4-2-6-18(15)22-12-14-8-10-20(30-14)24(27)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCZSOMLDATOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-])C(=C1)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)
![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)